Technical Monograph: N-Boc-4-bromo-3-formyl-7-methoxyindole
Technical Monograph: N-Boc-4-bromo-3-formyl-7-methoxyindole
The following technical guide provides an in-depth analysis of N-Boc-4-bromo-3-formyl-7-methoxyindole , a highly specialized heterocyclic building block used in the synthesis of complex pharmaceutical agents.
[1][2][3]
Chemical Identity & Core Profile[2][3][4][5][6][7]
This compound represents a "privileged scaffold" in medicinal chemistry, possessing four distinct points of diversity (N1, C3, C4, C7) that allow for orthogonal functionalization.[1] It is frequently utilized in the development of kinase inhibitors, GPCR modulators, and indole alkaloid analogs.[1]
| Property | Specification |
| Chemical Name | tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate |
| CAS Number | 1394899-06-9 |
| Molecular Formula | C₁₅H₁₆BrNO₄ |
| Molecular Weight | 354.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Structural Analysis[1][2][3]
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C3-Formyl Group: A reactive electrophile for reductive aminations, Wittig olefinations, or condensation reactions.[1]
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C4-Bromine: A steric handle and a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2][3][1]
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C7-Methoxy: Electron-donating group (EDG) that influences the electronic density of the benzene ring and improves solubility/metabolic stability.[3][1]
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N1-Boc Group: Protects the indole nitrogen from deprotonation and directs regioselectivity during C-H activation or metal-halogen exchange.[2][3][1]
Synthetic Architecture
The synthesis of N-Boc-4-bromo-3-formyl-7-methoxyindole requires a strategic sequence of operations. Direct formylation of N-Boc indoles is often low-yielding due to the electron-withdrawing nature of the Boc group, which deactivates the indole ring toward electrophilic aromatic substitution.[3][1]
Therefore, the "Formylation-First" strategy is the industry standard for high-yield production.[3][1]
Reaction Pathway Diagram[1][2][3][8][9][10]
Figure 1: Optimized synthetic route avoiding ring deactivation issues.
Detailed Experimental Protocols
Step 1: Vilsmeier-Haack Formylation
Objective: Introduce the aldehyde moiety at the C3 position of the free indole.[1]
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Reagent Prep: In a flame-dried flask under argon, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 minutes to generate the chloroiminium ion (Vilsmeier reagent).[3][1]
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Addition: Dissolve 4-bromo-7-methoxyindole (1.0 equiv) in minimal DMF and add dropwise to the reagent mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Monitor via TLC/LCMS.[3][1] If conversion is slow due to the steric bulk of the C4-bromo group, heat gently to 40°C.[1]
-
Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ or 2M NaOH (careful pH control is vital to avoid hydrolysis of the methoxy group).
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Isolation: Filter the resulting precipitate or extract with EtOAc. Recrystallize from EtOH/Water to yield 4-bromo-7-methoxyindole-3-carboxaldehyde .[2][3][1]
Step 2: N-Boc Protection
Objective: Protect the indole nitrogen to prevent side reactions and facilitate purification.[2][3][1]
-
Setup: Dissolve the intermediate (from Step 1) in anhydrous DCM or THF.
-
Base Addition: Add DMAP (0.1 equiv) and Triethylamine (1.5 equiv).
-
Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise.
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Mechanism: The DMAP acts as a nucleophilic catalyst, attacking the Boc₂O to form a reactive acyl pyridinium species, which then transfers the Boc group to the indole nitrogen.[1]
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Workup: Wash with 0.1M HCl (to remove DMAP/TEA), then brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure CAS 1394899-06-9 .[2][3][1]
Reactivity & Applications in Drug Discovery
This scaffold is a "linchpin" intermediate.[3][1] Its value lies in the ability to selectively manipulate specific sites without affecting others.[3][1]
Functionalization Logic Map[1][2][3]
Figure 2: Orthogonal reactivity profile for medicinal chemistry campaigns.
Key Transformations
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Suzuki-Miyaura Coupling (C4): The C4-Bromine is sterically crowded by the C3-formyl and C5-H. High-activity catalysts like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ are recommended.[2][3][1] The N-Boc group is essential here to prevent catalyst poisoning by the free N-H.[3][1]
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Reductive Amination (C3): Reaction with primary amines followed by NaBH(OAc)₃ reduction yields 3-aminomethyl indoles.[2][3][1] The C7-methoxy group provides electron density that stabilizes the intermediate imine.[3][1]
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De-protection: The Boc group is acid-labile.[3][1] Removal is typically the final step, using TFA/DCM (1:1) or 4M HCl in Dioxane.[3][1]
Safety & Handling (E-E-A-T)
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Hazard Identification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
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Stability: The aldehyde is susceptible to oxidation to the carboxylic acid if exposed to air for prolonged periods.[1] The Boc group is thermally unstable >150°C.[3][1]
-
Protocol: Always handle in a fume hood. Store under argon at 4°C.
References
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Somei, M., et al. (1984).[3][1] A Practical One Pot Synthesis of 4-Alkoxy-3-formylindoles. Heterocycles, 22(4). (Foundation for Vilsmeier-Haack on 4-substituted indoles).[2][3][1]
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[1][4] Retrieved from [Link][2][3]
